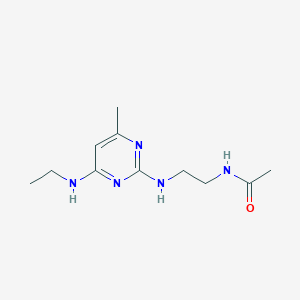

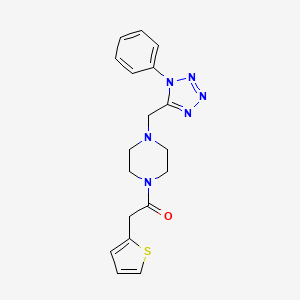

![molecular formula C16H16N2O5S B2379217 5-{[(6-乙氧基-1,3-苯并噻唑-2-基)氨基]亚甲基}-2,2-二甲基-1,3-二氧六环-4,6-二酮 CAS No. 1023845-26-2](/img/structure/B2379217.png)

5-{[(6-乙氧基-1,3-苯并噻唑-2-基)氨基]亚甲基}-2,2-二甲基-1,3-二氧六环-4,6-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “5-{[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione” is a type of aminothiazole Schiff base ligand . These types of compounds are often designed for various purposes, including as potential bioactive agents .

Synthesis Analysis

The synthesis of similar aminothiazole Schiff base ligands involves reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde . The yields from these reactions are typically good, ranging from 68-73% .Molecular Structure Analysis

The molecular structure of these ligands is characterized through various analytical, physical, and spectroscopic methods, including FT-IR, UV–Vis, 1 H and 13 C NMR, and MS . The spectral results suggest an octahedral geometry .Chemical Reactions Analysis

The ligands are exploited in lieu of chelation with bivalent metal (cobalt, nickel, copper, and zinc) chlorides in a 1:2 (M:L) ratio . The reactions of 2-amino- and 2-mercaptothiazole derivatives provide a powerful, modern tools for the design of a wide variety of aromatic azoles .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are typically analyzed using various methods, including FT-IR, UV–Vis, 1 H and 13 C NMR, and MS . The ligands (S1) and (S2) showed the taking out of a band at 3320 cm –1, which transitioned to a newly formed azomethine v (HC═N) functional group around 1632–1634 cm –1, which indicated that the aldo carbonyl group was condensed with the amine unit of the aminothiazole .科学研究应用

抗菌活性

该化合物的氨基噻唑部分有助于其抗菌潜力。研究表明,它能有效抑制革兰氏阳性菌(例如,金黄色葡萄球菌)和革兰氏阴性菌(例如,大肠杆菌)的生长。 其对这些病原体的强大活性使其成为新型抗菌剂的有希望的候选者 .

抗真菌特性

除了其抗菌作用外,该化合物还表现出抗真菌活性。它能有效对抗黑曲霉和土曲霉等真菌菌株。 这些发现突出了其作为抗真菌剂的潜力 .

抗氧化能力

该化合物表现出显著的抗氧化活性,这可以通过其清除自由基的能力来评估。它对DPPH自由基和铁还原能力表现出强烈的抑制作用。 这些特性对于对抗氧化应激相关的疾病至关重要 .

金属螯合

该配体以1:2的比例与二价金属(钴、镍、铜和锌)形成稳定的配合物。与游离配体相比,这些金属螯合物表现出更好的生物相容性。 它们的八面体几何形状和螯合现象有助于其潜在的治疗应用 .

药用作用探索

研究人员已经使用实验和理论相结合的方法探索了该化合物的药用作用。在M06/6-311G+(d,p)水平上的密度泛函理论的几何优化研究为其作为金属药物的潜力提供了见解。 比较研究表明,在药物相关性方面,它介于参考药物和金属螯合物之间 .

生物和工业应用

除了其抗菌和抗氧化特性外,还需要进一步调查以探索其在其他领域的潜力。这些可能包括工业应用(如催化)和生物学研究(如酶抑制或药物递送系统)。

总之,5-{[(6-乙氧基-1,3-苯并噻唑-2-基)氨基]亚甲基}-2,2-二甲基-1,3-二氧六环-4,6-二酮在各个领域都具有广阔的前景,使其成为未来研究和开发的令人兴奋的化合物 . 如果您需要更多信息或具体细节,请随时提出!

作用机制

未来方向

The future directions for this type of compound could involve further exploration of their bioactive properties, as well as the development of more efficient and environmentally friendly synthesis methods . The easy functionalization of the 2-NH 2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles .

属性

IUPAC Name |

5-[[(6-ethoxy-1,3-benzothiazol-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5S/c1-4-21-9-5-6-11-12(7-9)24-15(18-11)17-8-10-13(19)22-16(2,3)23-14(10)20/h5-8H,4H2,1-3H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZINYWPPCKASKSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC=C3C(=O)OC(OC3=O)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

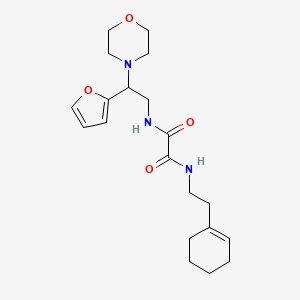

![N-benzyl-1-[3-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2379134.png)

![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2379136.png)

![methyl 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2379141.png)

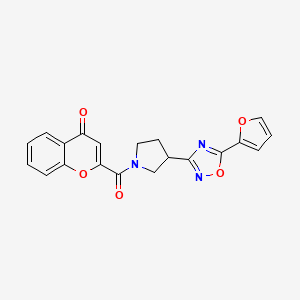

![7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B2379147.png)

![1-[[4-(1-Methylethyl)phenyl]methylene]-3-thioxopyrazolidinium inner salt](/img/structure/B2379148.png)

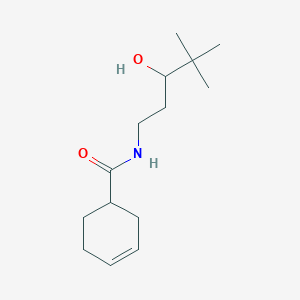

![[(2-Phenylethyl)carbamoyl]methyl 4-bromobenzoate](/img/structure/B2379152.png)

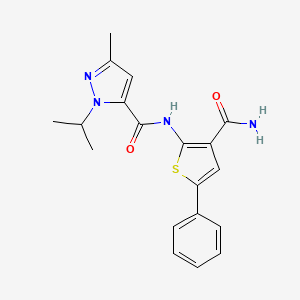

![2-methoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2379154.png)

![4-Methyl-6-(4-methylphenyl)-2-nonyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)